4-Methylisoquinolin-8-amine
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Overview
Description
4-Methylisoquinolin-8-amine is a nitrogen-containing heterocyclic compound, part of the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with a methyl group at the 4th position and an amine group at the 8th position.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Method: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinolines.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamines with acid chlorides to form isoquinolines.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods:
Catalyst-Free Processes: Recent advancements have focused on developing catalyst-free methods for the synthesis of isoquinolines, which are more environmentally friendly and cost-effective.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of nitro derivatives to amines is a common reaction for isoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Tin powder in the presence of hydrochloric acid is often used for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products:
N-Oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Isoquinolines: Formed from substitution reactions.
Scientific Research Applications
4-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
4-Methylisoquinolin-8-amine can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
4-methylisoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYBJKDBRASTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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